molecular formula C9H11NO2 B566439 Methyl 6-ethylpicolinate CAS No. 103931-19-7

Methyl 6-ethylpicolinate

Cat. No.: B566439
CAS No.: 103931-19-7
M. Wt: 165.192
InChI Key: RXZHCPKAFYDSBV-UHFFFAOYSA-N
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Description

Methyl 6-ethylpicolinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a methyl group and an ethyl group is attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-ethylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 6-ethylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct alkylation of picolinic acid with ethyl iodide followed by esterification with methanol. This method requires the use of a base such as potassium carbonate to facilitate the alkylation step.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-ethylpicolinic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 6-ethylpicolinyl alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 6-ethylpicolinic acid.

    Reduction: 6-ethylpicolinyl alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethylpicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-ethylpicolinate involves its interaction with specific molecular targets. For instance, its inhibitory effect on Pseudomonas aeruginosa is believed to be due to its ability to interfere with the bacterial cell wall synthesis. The compound may also act as a chelating agent, binding to metal ions and disrupting essential enzymatic processes within the bacteria.

Comparison with Similar Compounds

Methyl 6-ethylpicolinate can be compared with other picolinate derivatives such as:

    Methyl 6-methylpicolinate: Similar structure but with a methyl group instead of an ethyl group at the sixth position.

    Ethyl 6-ethylpicolinate: Similar structure but with an ethyl group instead of a methyl group at the ester position.

    6-ethylpicolinic acid: The carboxyl group is not esterified.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its ester group makes it more lipophilic compared to 6-ethylpicolinic acid, potentially enhancing its ability to penetrate biological membranes.

Properties

IUPAC Name

methyl 6-ethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZHCPKAFYDSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665289
Record name Methyl 6-ethylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103931-19-7
Record name Methyl 6-ethyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103931-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-ethylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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